5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole
Description
Structural Characterization and Nomenclature
The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall chemical identity and properties. The compound possesses the molecular formula C15H20N4, indicating a nitrogen-rich heterocyclic structure with a molecular weight of 256.35 grams per mole according to computational analyses. The International Union of Pure and Applied Chemistry designation for this compound reflects its complex substitution pattern, where the 1,2,4-triazole ring serves as the central heterocyclic core with specific substituents at the 4 and 5 positions. The systematic nomenclature reveals the presence of a methyl group at the 4-position of the triazole ring, while the 5-position bears a 1-benzylpiperidin-4-yl substituent, creating a multifaceted molecular structure.
The three-dimensional molecular geometry of this compound demonstrates significant structural complexity arising from the combination of saturated and aromatic ring systems. The benzyl group provides aromatic character through its phenyl ring, while the piperidine component contributes conformational flexibility through its six-membered saturated ring structure. The 1,2,4-triazole core maintains planarity consistent with its aromatic nature, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the typical range of 132 to 136 picometers that characterizes aromatic triazole systems. This planar triazole framework serves as a rigid anchor point for the more flexible piperidine and benzyl substituents, creating a molecule with both rigid and flexible structural elements.
The stereochemical considerations of this compound involve the potential for conformational isomerism arising from the piperidine ring system and the rotational freedom around the benzyl-nitrogen bond. The piperidine ring typically adopts chair conformations that minimize steric interactions, while the benzyl substituent can rotate around the nitrogen-carbon bond to optimize molecular packing and intermolecular interactions. The triazole ring system exists in a single tautomeric form under normal conditions, avoiding the tautomeric equilibrium that characterizes some other azole systems. Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, including 689761-26-0 and 889-855-6, reflecting its recognition in chemical databases and literature.
Historical Context of 1,2,4-Triazole Derivatives in Chemical Research
The historical development of 1,2,4-triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C2H3N3. This foundational discovery marked the beginning of extensive research into triazole chemistry that would span more than a century and lead to the development of numerous therapeutically important compounds. The early recognition of triazole's unique chemical properties, including its stability, aromaticity, and ability to participate in diverse chemical reactions, established the foundation for subsequent investigations into more complex triazole derivatives.
The evolution of triazole chemistry accelerated significantly during the mid-twentieth century with the discovery of antifungal activities in azole derivatives in 1944, which opened new avenues for pharmaceutical applications. This breakthrough led to the systematic exploration of triazole-based drug candidates and the eventual development of clinically important antifungal agents such as fluconazole, itraconazole, posaconazole, and voriconazole. The success of these early triazole-based pharmaceuticals demonstrated the potential of the triazole pharmacophore and stimulated further research into structural modifications and novel applications. The mechanism of antifungal action, involving inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzymes, provided a scientific rationale for continued development of triazole derivatives.
The synthesis of complex triazole derivatives like this compound represents the culmination of decades of synthetic methodology development in heterocyclic chemistry. Classical synthetic approaches to triazole formation, including the Einhorn-Brunner reaction and the Pellizzari reaction, provided early methods for constructing the triazole ring system. These traditional methods were later supplemented by more modern approaches, including click chemistry techniques that enable efficient formation of triazole rings under mild conditions. The development of copper-catalyzed azide-alkyne cycloaddition reactions has particularly revolutionized triazole synthesis, allowing for the preparation of highly substituted triazole derivatives with excellent yields and selectivity.
The integration of piperidine and benzyl functionalities into triazole structures reflects the broader trend in medicinal chemistry toward molecular hybridization approaches. This strategy involves combining pharmacophoric elements from different bioactive compounds to create hybrid molecules with potentially enhanced or novel biological activities. The historical precedent for such hybrid approaches can be traced to the recognition that many successful drugs contain multiple pharmacophoric units that contribute synergistically to their overall biological profile. The specific combination of triazole, piperidine, and benzyl moieties in this compound represents a sophisticated example of this hybridization strategy, potentially offering advantages over simpler triazole derivatives.
Significance in Heterocyclic Chemistry
The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of advanced synthetic strategies and its potential contributions to structure-activity relationship studies. Heterocyclic compounds, particularly those containing nitrogen atoms, constitute a fundamental class of organic molecules that play essential roles in biological systems and pharmaceutical applications. The 1,2,4-triazole ring system exemplifies the importance of nitrogen-containing heterocycles, as it serves as an isostere for amide, ester, and carboxylic acid functionalities while providing unique properties related to hydrogen bonding capacity, dipole character, rigidity, and solubility.
The structural complexity of this compound demonstrates several key principles that are central to modern heterocyclic chemistry. The compound illustrates the concept of privileged scaffolds, wherein certain molecular frameworks appear repeatedly in bioactive compounds and serve as starting points for drug discovery efforts. The 1,2,4-triazole core represents such a privileged scaffold, having been incorporated into numerous clinically successful drugs across diverse therapeutic areas including antifungal, antiviral, anxiolytic, anticonvulsant, and anticancer applications. This broad therapeutic utility reflects the fundamental chemical properties of the triazole ring system and its ability to interact favorably with biological targets.
The integration of multiple heterocyclic and aromatic systems within a single molecule, as exemplified by this compound, represents an important strategy in contemporary drug design. This approach allows for the optimization of multiple molecular properties simultaneously, including binding affinity, selectivity, pharmacokinetic properties, and physicochemical characteristics. The piperidine ring contributes to the overall three-dimensional shape of the molecule while providing sites for further functionalization, while the benzyl group enhances lipophilicity and may contribute to π-π stacking interactions with aromatic amino acid residues in protein targets. The combination of these structural elements creates opportunities for fine-tuning molecular properties through systematic structural modifications.
The tautomeric behavior of 1,2,4-triazole derivatives, including the equilibrium between 1H and 4H tautomeric forms, adds another layer of complexity to their chemistry and potential biological activities. While the parent 1,2,4-triazole exists in rapid tautomeric equilibrium with the 1H form being more stable, substitution patterns can significantly influence this equilibrium and affect the overall properties of the molecule. In the case of this compound, the 4-methyl substitution effectively locks the molecule into the 4H tautomeric form, eliminating tautomeric ambiguity and providing a well-defined structural entity for biological evaluation.
Properties
IUPAC Name |
1-benzyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-12-16-17-15(18)14-7-9-19(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPQYCNDCXHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394442 | |
| Record name | STK383933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689761-26-0 | |
| Record name | STK383933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of Hydrazide Intermediates
Hydrazides are commonly synthesized from commercially available esters or acid chlorides. For example, methyl esters such as methyl-5-bromonicotinate can be converted into hydrazides via reaction with hydrazine hydrate in ethanol under reflux conditions. This step typically achieves high overall yields (~86%) and provides the precursor for the thiosemicarbazide formation.
| Step | Starting Material | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl-5-bromonicotinate | Hydrazine hydrate | Reflux in ethanol | ~86 | Two-step process, high yield |
Synthesis of Thiosemicarbazide Derivatives
The hydrazides are then reacted with various isothiocyanates to form 1,4-disubstituted thiosemicarbazides. This reaction is typically performed by heating the hydrazides with isothiocyanates in ethanol under reflux. The thiosemicarbazides can often be used directly in the next step without further purification.
| Step | Starting Material | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2 | Hydrazide | Methyl/phenyl isothiocyanate | Reflux in ethanol 7 h | 42–97 | Yields vary with substituents |
Cyclization to 1,2,4-Triazole-3-thiones
Cyclization of the thiosemicarbazides to 1,2,4-triazole-3-thiones is a key step. This is often accomplished by treating the thiosemicarbazides with aqueous sodium hydroxide (10% NaOH) at 60 °C for 4 hours, promoting intramolecular cyclization. The resulting triazole-3-thiones serve as intermediates for further functionalization.
| Step | Starting Material | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3 | Thiosemicarbazide | 10% NaOH (aq) | 60 °C, 4 h | 61–92 | Intramolecular cyclization |
Representative Reaction Scheme
| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Hydrazide formation | Hydrazine hydrate, reflux in ethanol | Hydrazide intermediate |
| 2 | Thiosemicarbazide formation | Isothiocyanate, reflux in ethanol | Thiosemicarbazide derivative |
| 3 | Cyclization | 10% NaOH aqueous, 60 °C, 4 h | 1,2,4-Triazole-3-thione |
| 4 | Alkylation (Mitsunobu) | Benzylpiperidine derivative, Mitsunobu reagents | This compound |
Analytical and Yield Data
The yields of each step vary depending on substituents and reaction conditions but generally fall within the ranges given above. Characterization of intermediates and final products is confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
- Infrared (IR) spectroscopy (notably C=N and C=S stretches)
- Mass Spectrometry (MS)
- Elemental analysis
Typical melting points and spectral data correspond well with the expected structures, confirming the success of the synthetic sequence.
Summary of Advantages and Considerations
- The use of hydrazide and thiosemicarbazide intermediates allows for modular synthesis and easy variation of substituents.
- Cyclization under basic conditions is efficient and yields stable triazole cores.
- Mitsunobu alkylation provides a mild method for introducing the benzylpiperidine substituent without harsh conditions.
- Purification is generally straightforward due to the crystalline nature of intermediates and products.
- Reaction times are moderate (hours), and yields are generally good to excellent.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . The molecular pathways involved include the inhibition of enzyme activity and the modulation of neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-ylideneacetohydrazide: This compound has a similar piperidine structure but differs in the substituents attached to the piperidine ring.
Donepezil: A well-known acetylcholinesterase inhibitor with a structure that includes a benzylpiperidine moiety.
Uniqueness
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring and a piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the benzylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Triazole derivatives have been shown to exhibit diverse mechanisms, including:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cancer progression.
- Antiproliferative Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. The following table summarizes key findings regarding its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colorectal) | 15 | Inhibition of cell cycle progression |
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
| HCT116 (Colon) | 12 | Inhibition of specific kinases |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition Studies
In addition to antiproliferative effects, this compound has been assessed for its inhibitory activity against various enzymes. Notably, it has shown promising results as an inhibitor of histone methyltransferases and other relevant targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the benzylpiperidine and triazole moieties can significantly affect potency and selectivity. For example:
- Substituent Variations : Different substituents on the benzyl group can enhance or reduce inhibitory activity.
- Triazole Modifications : Alterations to the triazole ring can impact solubility and interaction with target enzymes.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Colorectal Cancer : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Breast Cancer Models : In vitro assays showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers in MDA-MB-231 cells.
Q & A
Q. What are the optimal synthetic pathways for 5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling piperidine derivatives with triazole precursors. Key steps include:
- Cyclocondensation : Using substituted hydrazines and carbonyl compounds to form the triazole core .
- Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility, while catalysts like cesium carbonate improve coupling efficiency .
- Temperature control : Reflux conditions (70–100°C) are critical for intermediate stability .
Methodological Tip : Optimize stepwise yields using HPLC or TLC monitoring .
Q. How can structural characterization of this compound be systematically validated?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., benzylpiperidine protons at δ 3.5–4.5 ppm) .
- Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve spatial arrangements of the triazole-piperidine fusion .
Note : Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What standard assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neurological activity) .
Data Interpretation : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Source analysis : Check assay conditions (e.g., cell line variability, incubation time) .
- Structural analogs : Compare activity trends across derivatives to identify substituent effects (e.g., benzyl vs. tolyl groups) .
- Dose-response validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) .
Example : If IC50 discrepancies arise in anticancer assays, test solubility in DMSO/water mixtures to rule out aggregation artifacts .
Q. What computational strategies support mechanistic studies of its biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT2A for CNS activity) .
- MD simulations : Assess binding stability (≥50 ns trajectories) and identify key residues (e.g., hydrogen bonds with triazole N2/N4) .
- QSAR modeling : Corporate substituent descriptors (e.g., logP, polar surface area) to predict activity .
Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding kinetics .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Piperidine substitution : Replace benzyl with 4-fluorobenzyl to modulate lipophilicity and blood-brain barrier penetration .
- Triazole N-methylation : Reduces metabolic degradation while retaining H-bonding capacity .
- Heterocycle fusion : Introduce thiazole or benzothiazole moieties to diversify target engagement (e.g., kinase inhibition) .
Synthetic Guidance : Prioritize microwave-assisted synthesis for rapid analog generation .
Q. What strategies address low solubility or stability in preclinical studies?
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug design : Incorporate hydrolyzable esters (e.g., acetyl) for sustained release .
- Lyophilization : Stabilize the compound for long-term storage in PBS or serum .
Analytical QC : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting results in enzyme inhibition assays?
- Kinetic analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Cofactor dependence : Test activity under varying Mg²⁺/ATP concentrations .
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine CYP450 isoforms) .
Q. What methodologies ensure reproducibility in multi-step syntheses?
- Batch documentation : Record exact solvent grades (e.g., anhydrous ethanol vs. 95%) and catalyst lots .
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .
- Collaborative validation : Share intermediates with independent labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
